molecular formula C20H24N2O3S B2468865 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 941971-56-8

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Cat. No.: B2468865
CAS No.: 941971-56-8
M. Wt: 372.48
InChI Key: RPBGBTWHIXSIMR-UHFFFAOYSA-N
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Description

N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a tosyl (p-toluenesulfonyl) group at position 1 and a butyramide moiety at position 5. The tetrahydroquinoline core provides structural rigidity, while the tosyl and butyramide groups confer distinct electronic and steric properties. Its synthesis typically involves multi-step reactions, including sulfonylation and amidation, to install the functional groups regioselectively.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-5-20(23)21-17-9-12-19-16(14-17)6-4-13-22(19)26(24,25)18-10-7-15(2)8-11-18/h7-12,14H,3-6,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBGBTWHIXSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline scaffolds. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroquinoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.

Scientific Research Applications

Medicinal Chemistry

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is being investigated for its potential therapeutic applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial growth through interference with folate synthesis pathways.
  • Anticancer Properties : Research indicates that compounds similar to this compound may act as inhibitors of NF-kB signaling pathways, which are crucial in cancer progression. This positions the compound as a candidate for further exploration in anticancer drug development .
  • Neuroprotective Effects : Studies have shown that derivatives of tetrahydroquinolines can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating novel compounds with tailored biological activities.

Material Science

The compound's unique structural features allow for its application in the development of new materials. Its incorporation into polymer matrices or other composite materials could lead to advancements in material properties such as strength and thermal stability.

Case Study 1: Neuroprotective Effects

A study demonstrated that tetrahydroquinoline derivatives significantly reduce cell death in neuronal cell lines exposed to glutamate-induced toxicity. The compound activated antioxidant pathways that increased cell viability .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited notable antibacterial activity against several Gram-positive bacterial strains. The mechanism was linked to competitive inhibition of enzymes critical for bacterial metabolism.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial properties against Gram-positive bacteria
AnticancerPotential NF-kB inhibitor; may aid in cancer treatment
NeuroprotectiveProtects neurons from oxidative stress

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations :

Alkyl Chain Impact on Melting Points: Compounds with shorter alkyl chains (e.g., 5a, C4) exhibit higher melting points (180–182°C), likely due to stronger intermolecular van der Waals forces and crystallinity. Longer chains (5c–5d, C6–C7) reduce melting points (142–144°C), suggesting increased conformational flexibility and weakened packing efficiency . This trend aligns with the behavior of this compound, where the butyramide group (C4) may similarly enhance thermal stability compared to longer-chain analogs.

Synthetic Yields :

  • Yields for 5a–5d range narrowly between 45–51%, indicating minimal dependence on alkyl chain length during amidation. The moderate yields suggest challenges in purification or competing side reactions, a common issue in sulfonamide chemistry .

Optical Activity: The optical rotation ([α]D) increases with chain length from 5a (+4.5°) to 5c (+6.4°), then decreases for 5d (+4.7°). This nonlinear trend may reflect steric or electronic modulation of the chiral tetrahydrofuran-3-ylsulfamoyl group by the alkyl chain .

Spectroscopic and Analytical Comparison

Compound $^1$H-NMR (δ, DMSO-d6) $^{13}$C-NMR (δ, DMSO-d6) Mass Spectral Data (EI-MS)
5a 10.28 (s, 1H), 0.91 (t, 3H, J = 7.3 Hz) 174.5 (C=O), 13.6 (CH3) 327.4 [M+H]+
5b 10.28 (s, 1H), 0.89 (t, 3H, J = 8.0 Hz) 172.2 (C=O), 13.8 (CH3) 341.4 [M+H]+
5c 10.24 (s, 1H), 0.86–0.89 (m, 3H) 171.9 (C=O), 21.9 (CH2) 355.4 [M+H]+
5d 10.26 (s, 1H), 0.86–0.89 (m, 3H) 171.9 (C=O), 24.6 (CH2) 369.4 [M+H]+

Key Observations :

  • $^1$H-NMR : All compounds show a singlet at ~10.28 ppm for the amide NH proton. Terminal methyl groups (δ 0.86–0.91 ppm) exhibit predictable upfield shifts, with splitting patterns consistent with alkyl chain length.
  • $^{13}$C-NMR : Carbonyl resonances (C=O) remain stable at ~172 ppm, while methylene/methyl carbons shift slightly with chain elongation, reflecting electronic shielding effects .
  • Mass Spectrometry : Incremental increases in [M+H]+ peaks (327.4 to 369.4) confirm the addition of CH2 units, validating synthetic accuracy.

Functional Group Reactivity

While direct data on this compound are unavailable, comparisons with 5a–5d suggest:

  • The tetrahydroquinoline core could impart greater planarity and π-stacking capability than the phenyl-tetrahydrofuran scaffold in 5a–5d, influencing solubility and target interactions.

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structure includes a tosyl group, which enhances its chemical reactivity and biological interactions.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core : This is achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with a dehydrating agent (e.g., phosphorus oxychloride).
  • Tosylation : The tetrahydroquinoline core is then treated with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
  • Amidation : Finally, butyric acid or its derivatives are reacted to form the butyramide moiety.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of tetrahydroquinolines have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Studies have demonstrated that tetrahydroquinoline derivatives possess cytotoxic effects against several cancer cell lines. For example, this compound has been evaluated for its ability to inhibit cell proliferation in vitro. Preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are critical factors. The ability of these compounds to modulate neurotransmitter systems and reduce neuroinflammation has been a focus of recent studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : Interaction with various receptors can lead to altered signal transduction pathways that affect cellular responses.
  • Gene Expression Regulation : This compound may influence gene expression related to apoptosis and cell cycle regulation.

Comparative Analysis

A comparison of this compound with other similar compounds can provide insights into its unique properties:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateSignificantPotential
N-(1-tosyl-1,2,3,4-tetrahydroquinoline)HighModerateLimited
1-Tosyl-1,2,3,4-tetrahydroisoquinolineLowHighModerate

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives of tetrahydroquinolines. In one study involving N-sulfonyl derivatives of tetrahydroisoquinolines, compounds exhibited significant antifungal activity against various pathogens while demonstrating low toxicity profiles . These findings underscore the potential for developing new therapeutic agents based on structural modifications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Amide bond formation : Reacting a tetrahydroquinoline derivative with butyryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Tosylation : Introducing the tosyl group via sulfonylation using p-toluenesulfonyl chloride. Solvent choice (e.g., dichloromethane) and temperature control (0°C to room temperature) are critical to minimize side reactions .
  • Purification : Column chromatography with gradients of methanol/dichloromethane (e.g., 1:40 v/v) is effective for isolating the target compound .
    • Optimization : Adjusting stoichiometry, reaction time, and solvent polarity can improve yields. For example, slow addition of acyl chlorides reduces exothermic side reactions .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR spectroscopy : Confirm the presence of key protons (e.g., tetrahydroquinoline NH at δ ~10.3 ppm, aromatic protons at δ ~7.7 ppm) and carbonyl carbons (δ ~170-175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC purity analysis : Ensure ≥95% purity using reversed-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What stability considerations are essential for handling this compound in experimental settings?

  • Methodological Answer :

  • pH sensitivity : Test stability in buffers (pH 3–9) to identify degradation pathways (e.g., hydrolysis of the amide bond under acidic/basic conditions) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert gas (argon) for long-term stability .

Advanced Research Questions

Q. How can enantiomeric separation of chiral analogs of this compound be achieved?

  • Methodological Answer :

  • Chiral chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and isopropyl alcohol/CO2 mobile phase (50:50 v/v) at 100 bar .
  • Enantiomer characterization : Measure optical rotation (e.g., [α]D values) and assign stereochemistry via X-ray crystallography or comparison with enantiopure synthetic standards .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrahydroquinoline core?

  • Methodological Answer :

  • Substituent modification : Replace the tosyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on biological activity .
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding between the tetrahydroquinoline NH and target proteins) .
  • Bioisosteric replacement : Substitute the butyramide chain with isosteres (e.g., thiophene carboximidamide) to improve metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Cross-model validation : Compare results from in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine pharmacokinetics) assays to identify model-specific artifacts .
  • Dose-response analysis : Perform IC50/EC50 titrations to rule out off-target effects at high concentrations .
  • Control experiments : Include reference compounds (e.g., known inhibitors) and vehicle controls to validate assay reproducibility .

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